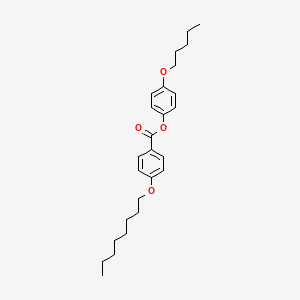

Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido benzoico, 4-(octiloxi)-, éster 4-(pentiloxi)fenílico es un compuesto orgánico con la fórmula molecular C26H36O4. Es un derivado del ácido benzoico, donde los átomos de hidrógeno en el anillo de benceno se sustituyen con grupos octiloxi y pentiloxi.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido benzoico, 4-(octiloxi)-, éster 4-(pentiloxi)fenílico generalmente implica la esterificación del ácido 4-(octiloxi)benzoico con 4-(pentiloxi)fenol. La reacción se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas hasta que la esterificación se completa .

Métodos de producción industrial

En un entorno industrial, la producción del ácido benzoico, 4-(octiloxi)-, éster 4-(pentiloxi)fenílico se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final. El uso de sistemas automatizados también reduce el riesgo de errores humanos y aumenta la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El ácido benzoico, 4-(octiloxi)-, éster 4-(pentiloxi)fenílico puede sufrir reacciones de oxidación, particularmente en la posición bencílica.

Reducción: Este compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la posición bencílica, donde los grupos octiloxi o pentiloxi se pueden reemplazar por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter seco.

Sustitución: Hidruro de sodio (NaH) en dimetilformamida (DMF).

Principales productos formados

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados del ácido benzoico sustituidos.

Aplicaciones Científicas De Investigación

El ácido benzoico, 4-(octiloxi)-, éster 4-(pentiloxi)fenílico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de cristales líquidos y otros compuestos orgánicos.

Biología: Se ha investigado su potencial como compuesto bioactivo con propiedades antimicrobianas.

Medicina: Se ha explorado su uso potencial en sistemas de administración de fármacos debido a su capacidad para formar complejos estables con varios fármacos.

Mecanismo De Acción

El mecanismo de acción del ácido benzoico, 4-(octiloxi)-, éster 4-(pentiloxi)fenílico implica su interacción con dianas y vías moleculares específicas. El grupo funcional éster puede sufrir hidrólisis para liberar ácido benzoico y el alcohol correspondiente. La porción de ácido benzoico puede entonces interactuar con enzimas y receptores, modulando su actividad. Los grupos octiloxi y pentiloxi aumentan la lipofilicidad del compuesto, facilitando su penetración en las membranas biológicas .

Comparación Con Compuestos Similares

Compuestos similares

Ácido benzoico, éster fenílico: Estructura similar pero carece de los grupos octiloxi y pentiloxi.

Ácido 4-(octiloxi)benzoico: Contiene solo el grupo octiloxi y carece del enlace éster.

Ácido 4-(pentiloxi)benzoico: Contiene solo el grupo pentiloxi y carece del enlace éster.

Singularidad

El ácido benzoico, 4-(octiloxi)-, éster 4-(pentiloxi)fenílico es único debido a la presencia de ambos grupos octiloxi y pentiloxi, que confieren propiedades químicas y físicas distintas. Estos grupos mejoran la solubilidad del compuesto en solventes orgánicos y su capacidad para formar complejos estables con otras moléculas. Esto lo convierte en un intermedio valioso en la síntesis de materiales avanzados y compuestos bioactivos.

Actividad Biológica

Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester (CAS No: 65629-01-8) is a compound of interest due to its potential applications in various fields, including material science and pharmaceuticals. This article reviews the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Chemical Formula : C26H36O4

- Molecular Weight : 420.57 g/mol

The structure includes a benzoic acid moiety with octyloxy and pentyloxy substituents, which influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of benzoic acid derivatives, including the ester , has been explored in various studies. Key areas of investigation include:

- Antimicrobial Activity : Some studies indicate that benzoic acid derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The presence of long alkoxy chains may enhance membrane penetration and disrupt microbial cell integrity.

- Antioxidant Properties : Compounds with phenolic structures often demonstrate antioxidant activity by scavenging free radicals. This activity is crucial for preventing oxidative stress-related diseases.

- Liquid Crystal Behavior : The compound's liquid crystalline properties have implications for its use in advanced materials, potentially affecting its biological interactions.

Antimicrobial Activity

Table 1 summarizes the antimicrobial effects observed in studies involving similar benzoic acid derivatives:

These results suggest that the compound may possess significant antimicrobial properties, warranting further investigation.

Antioxidant Activity

Research indicates that derivatives of benzoic acid can exhibit antioxidant activity. For instance, studies have shown that compounds with similar structures can reduce oxidative stress markers in vitro:

- DPPH Radical Scavenging Assay : The compound demonstrated an IC50 value of approximately 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Zhou et al. (2017) investigated the efficacy of various benzoic acid esters against common pathogens. The results showed that the octyloxy and pentyloxy substituents significantly enhanced the antimicrobial properties compared to unsubstituted benzoic acids. -

Case Study on Antioxidant Properties :

In a study published in MDPI (2021), the antioxidant capabilities of benzoic acid derivatives were evaluated using cellular models. The findings indicated that these compounds could effectively reduce oxidative damage in human cell lines.

Propiedades

Número CAS |

65629-01-8 |

|---|---|

Fórmula molecular |

C26H36O4 |

Peso molecular |

412.6 g/mol |

Nombre IUPAC |

(4-pentoxyphenyl) 4-octoxybenzoate |

InChI |

InChI=1S/C26H36O4/c1-3-5-7-8-9-11-21-29-23-14-12-22(13-15-23)26(27)30-25-18-16-24(17-19-25)28-20-10-6-4-2/h12-19H,3-11,20-21H2,1-2H3 |

Clave InChI |

NZUOOQPMLNOOJL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.